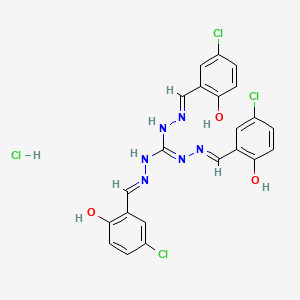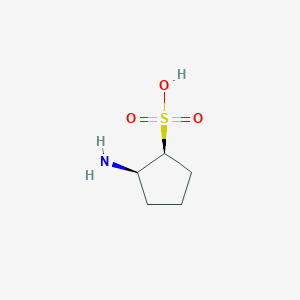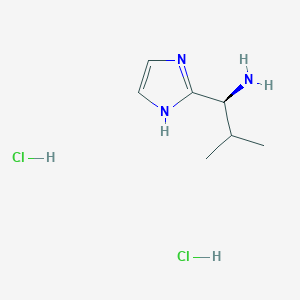
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride, typically involves the cyclization of amido-nitriles. One method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the one-pot microwave-assisted synthesis using a Schiff’s base complex nickel catalyst, which enables the formation of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis due to its high yield and the ability to recover and reuse the catalyst . This method is advantageous for large-scale production as it reduces reaction times and improves overall efficiency.
化学反応の分析
Types of Reactions
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of imidazole derivatives typically yields imidazole N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
(1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their role in enzyme inhibition and as components of biologically active molecules.
作用機序
The mechanism of action of (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 1H-Imidazole-2-yl-methanamine
- 1H-Imidazole-4-carboxaldehyde
- 1H-Imidazole-5-carboxylic acid
Uniqueness
What sets (1S)-1-(1H-Imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride apart is its specific substitution pattern and stereochemistry, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme inhibition mechanisms .
特性
分子式 |
C7H15Cl2N3 |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
(1S)-1-(1H-imidazol-2-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5(2)6(8)7-9-3-4-10-7;;/h3-6H,8H2,1-2H3,(H,9,10);2*1H/t6-;;/m0../s1 |
InChIキー |
LRHTUSLURSGDKJ-ILKKLZGPSA-N |
異性体SMILES |
CC(C)[C@@H](C1=NC=CN1)N.Cl.Cl |
正規SMILES |
CC(C)C(C1=NC=CN1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


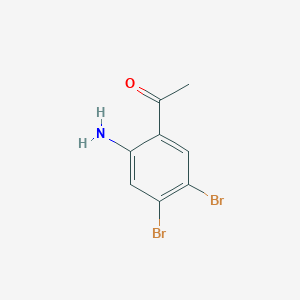
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
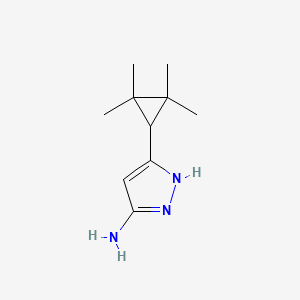
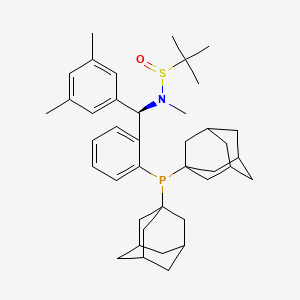
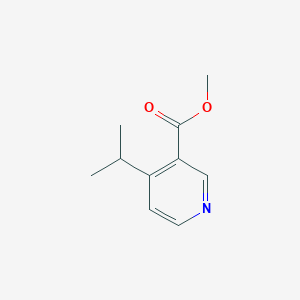
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13654319.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
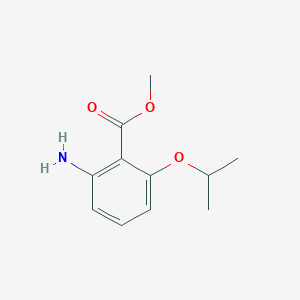
![N-[2-(4-fluorophenyl)ethyl]cyclobutanamine](/img/structure/B13654335.png)
